

Application Notes and Protocols: Activity-Based Protein Profiling (ABPP) with KLH45

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes within complex biological systems.[1][2] This method utilizes active site-directed chemical probes to covalently label and identify active enzymes.[3][4] Competitive ABPP, a variation of this technique, allows for the characterization of inhibitor potency and selectivity by measuring the displacement of a broad-spectrum probe by a specific inhibitor.[5][6]

This document provides detailed application notes and protocols for utilizing **KLH45**, a selective and potent inhibitor of the serine hydrolase DDHD2, in competitive ABPP experiments.[7][8] DDHD2 is the primary triacylglycerol (TAG) lipase in the brain, and its dysfunction is associated with hereditary spastic paraplegia.[9][10] These protocols are designed for researchers in drug discovery and chemical biology to investigate the activity of DDHD2 and to screen for novel inhibitors.

Principle of Competitive ABPP with KLH45

In a typical competitive ABPP experiment targeting DDHD2, a biological sample (e.g., brain tissue lysate) is first incubated with **KLH45**. Subsequently, a broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate (FP) probe tagged with a reporter (e.g., a fluorophore for in-gel fluorescence scanning or biotin for mass spectrometry), is added.



[5][11] **KLH45** will covalently bind to the active site of DDHD2, preventing the ABP from labeling the enzyme. The reduction in probe labeling of DDHD2, relative to a control sample without the inhibitor, provides a measure of **KLH45**'s target engagement and potency.[12]

Data Presentation

The following tables represent typical quantitative data obtained from competitive ABPP experiments using **KLH45**, analyzed by in-gel fluorescence scanning and LC-MS/MS-based proteomics.

Table 1: In-Gel Fluorescence Quantification of DDHD2 Activity

Treatment	DDHD2 Fluorescence Intensity (Arbitrary Units)	Standard Deviation	% Inhibition
Vehicle (DMSO)	15,234	856	0%
KLH45 (10 nM)	7,812	432	48.7%
KLH45 (100 nM)	2,105	158	86.2%
KLH45 (1 μM)	457	55	97.0%

Table 2: Quantitative LC-MS/MS Analysis of Probe-Labeled Peptides



Protein Target	Peptide Sequence	Vehicle (DMSO) Spectral Counts	KLH45 (100 nM) Spectral Counts	Fold Change	p-value
DDHD2	(T)VGYSSLG GAFVR(D)	128	11	-11.6	<0.001
ABHD6	(K)FLLHGPT VPLR(S)	95	88	-1.1	0.25
FAAH	(R)LLVPTLD QLHR(A)	112	109	-1.0	0.88
MAGL	(K)YAVFWLG LMCR(L)	154	150	-1.0	0.75

Experimental Protocols

Protocol 1: Competitive ABPP with In-Gel Fluorescence Detection

This protocol is suitable for rapid assessment of inhibitor potency and selectivity.[13][14]

Materials:

- Brain tissue (e.g., mouse hippocampus)[15]
- Lysis Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, with protease inhibitors (optional, may inhibit some serine hydrolases)
- KLH45 stock solution (10 mM in DMSO)
- Fluorophosphonate-rhodamine (FP-Rh) probe (10 μM in DMSO)
- 2X Laemmli sample buffer
- SDS-PAGE gels



Fluorescence gel scanner

Procedure:

- Proteome Preparation:
 - Homogenize brain tissue in ice-cold Lysis Buffer using a Dounce homogenizer.
 - Centrifuge at 100,000 x g for 45 minutes at 4°C to pellet membranes.
 - Resuspend the membrane pellet in Lysis Buffer.
 - Determine protein concentration using a standard protein assay (e.g., BCA). Adjust to 1 mg/mL.
- Competitive Inhibition:
 - In separate microcentrifuge tubes, aliquot 50 μL of the proteome (50 μg protein).
 - \circ Add **KLH45** to final concentrations ranging from 1 nM to 10 μ M. For the vehicle control, add an equivalent volume of DMSO.
 - Incubate for 30 minutes at 37°C.
- Probe Labeling:
 - \circ Add 1 µL of 10 µM FP-Rh probe to each reaction (final concentration 200 nM).
 - Incubate for 30 minutes at 37°C.
- SDS-PAGE and Fluorescence Scanning:
 - Quench the reaction by adding 50 μL of 2X Laemmli sample buffer and boiling for 5 minutes.
 - Resolve 20 μg of each sample on a 10% SDS-PAGE gel.
 - Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for rhodamine (e.g., 532 nm excitation, 580 nm emission).



Data Analysis:

- Quantify the fluorescence intensity of the band corresponding to DDHD2 (approximately 86 kDa) using image analysis software (e.g., ImageJ).
- Calculate the percent inhibition by comparing the intensity of KLH45-treated samples to the vehicle control.

Protocol 2: Competitive ABPP with LC-MS/MS Detection

This protocol provides a more comprehensive and quantitative analysis of inhibitor selectivity across the proteome.[16][17]

Materials:

- Brain tissue proteome (prepared as in Protocol 1)
- KLH45 stock solution (10 mM in DMSO)
- Biotinylated fluorophosphonate (FP-Biotin) probe (10 μM in DMSO)
- Streptavidin-agarose beads
- Wash Buffers (e.g., PBS with decreasing concentrations of SDS)
- Trypsin (mass spectrometry grade)
- LC-MS/MS system

Procedure:

- Competitive Inhibition and Probe Labeling:
 - Follow steps 1 and 2 from Protocol 1, using 1 mg of proteome per condition.
 - Add FP-Biotin probe to a final concentration of 1 μM and incubate for 30 minutes at 37°C.
- Enrichment of Labeled Proteins:



- Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
- Wash the beads sequentially with PBS containing 1% SDS, 0.5% SDS, and finally PBS alone to remove non-specifically bound proteins.

On-Bead Digestion:

- Resuspend the beads in a digestion buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 M urea).
- Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
- Add trypsin and incubate overnight at 37°C to digest the captured proteins.

LC-MS/MS Analysis:

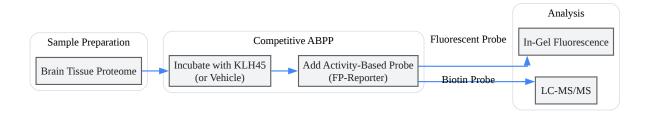
- Collect the supernatant containing the tryptic peptides.
- Analyze the peptides by LC-MS/MS. A typical workflow involves a nano-LC system coupled to a high-resolution mass spectrometer.[16]

Data Analysis:

- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
- Identify peptides and proteins by searching against a relevant protein database.
- Quantify the relative abundance of probe-labeled peptides using label-free quantification methods such as spectral counting or precursor ion intensity.[4]
- Determine the selectivity of KLH45 by comparing the abundance of probe-labeled peptides from KLH45-treated samples to the vehicle control across all identified proteins.

Visualizations

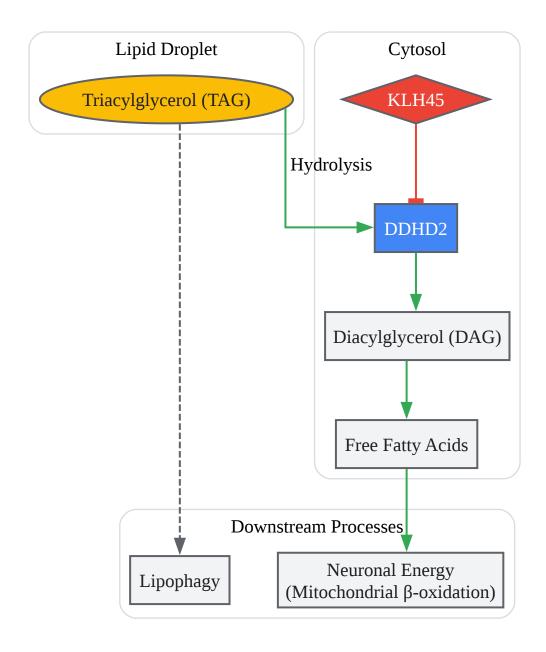




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Caption: Competitive ABPP workflow with KLH45.





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Caption: Simplified DDHD2 signaling pathway.

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